molecular formula C20H20N2O2S B11070009 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one CAS No. 697237-65-3

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one

Cat. No.: B11070009
CAS No.: 697237-65-3
M. Wt: 352.5 g/mol
InChI Key: FAVLLBNYWSWJQW-UHFFFAOYSA-N
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Description

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a pyrimidine ring with phenyl and dimethylphenoxyethylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Dimethylphenoxyethylthio Group: This step involves the reaction of a dimethylphenoxyethylthio compound with the pyrimidine intermediate under specific conditions, such as the presence of a catalyst or a specific solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-1H-benzimidazole: This compound shares a similar structure but has a benzimidazole ring instead of a pyrimidine ring.

    2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-1H-imidazole: Another similar compound with an imidazole ring.

Uniqueness

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-phenylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

CAS No.

697237-65-3

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H20N2O2S/c1-14-10-15(2)12-17(11-14)24-8-9-25-20-21-18(13-19(23)22-20)16-6-4-3-5-7-16/h3-7,10-13H,8-9H2,1-2H3,(H,21,22,23)

InChI Key

FAVLLBNYWSWJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3)C

Origin of Product

United States

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